(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the 2-methylpropyl Group:
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety, which includes the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or nitrophenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products
Oxidation: Products may include oxidized derivatives of the thiadiazole ring.
Reduction: Major products include amine derivatives of the nitrophenyl group.
Substitution: Substituted derivatives of the original compound, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the effects of thiadiazole and nitrophenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its activity against specific diseases or its ability to interact with biological pathways.
Industry
In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring and nitrophenyl group may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.
(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10(2)8-14-17-18-15(23-14)16-13(20)7-6-11-4-3-5-12(9-11)19(21)22/h3-7,9-10H,8H2,1-2H3,(H,16,18,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAALESOCPFEJQW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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